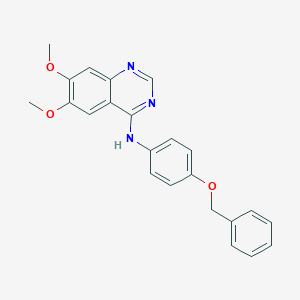

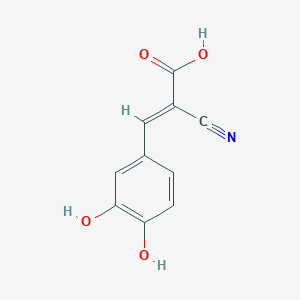

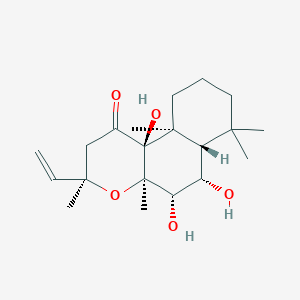

(S)-4-isobutyloxazolidine-2,5-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves innovative methodologies that can potentially be applied to “(S)-4-isobutyloxazolidine-2,5-dione.” For instance, ultrasound-assisted one-pot green synthesis has been employed for the synthesis of thiazolidine-2,4-dione isoxazoline derivatives, demonstrating the utility of environmentally friendly and efficient synthetic routes (Thari et al., 2020).

Molecular Structure Analysis

Studies on similar compounds have used X-ray diffraction (XRD) and density functional theory (DFT) calculations to elucidate their molecular structure. For example, racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was characterized, revealing the diketo monomer as the favored tautomer isomer structure, showcasing the importance of structural exploration in understanding the properties of these compounds (Prasad et al., 2018).

Chemical Reactions and Properties

The reactivity of thiazolidine-2,4-dione derivatives has been a focus of several studies, with reactions like the Knoevenagel condensation being key for the synthesis of various derivatives. Such chemical reactions are crucial for modifying the structure and thus the biological activity of these compounds, indicating a wide range of possible interactions and transformations for “(S)-4-isobutyloxazolidine-2,5-dione” (Cantello et al., 1994).

Physical Properties Analysis

The physical properties of compounds within this class, such as thermal stability and solubility, play a crucial role in their application and effectiveness. For instance, the desired organic compound revealed high thermal stability in an open atmosphere, suggesting similar compounds, including “(S)-4-isobutyloxazolidine-2,5-dione,” may also exhibit significant thermal stability, which is beneficial for various applications (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, potential for forming derivatives, and interactions with biological molecules, are key aspects of these compounds. Research on thiazolidine-2,4-dione derivatives has highlighted their broad spectrum of biological activities, which could be indicative of the versatile chemical nature of “(S)-4-isobutyloxazolidine-2,5-dione” (Chadha et al., 2015).

Applications De Recherche Scientifique

Hypoglycemic Agents : Isoxazolidine-3,5-dione derivatives were studied for their insulin-sensitizing activity, showing potential as hypoglycemic agents. One specific compound, JTT-501, decreased blood glucose in mice and was undergoing phase II clinical trials (Shinkai et al., 1998).

Pharmacologically Active Compounds : Glycolurils, analogues to isoxazolidine diones, have found widespread applications in various fields including pharmacologically active compounds (e.g., antibacterial, nootropic, neurotropic agents), explosives, and gelators (Kravchenko et al., 2018).

Anti-cancer Activity : A study on hydantoin and purine derivatives with the 4-acetylphenylpiperazinylalkyl moiety, including derivatives of 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, showed effectiveness against several cancer cell lines, with high tumor-targeting selectivity and potential as thymidine phosphorylase inhibitors (Zagórska et al., 2021).

Anticancer Activities and Asymmetric Catalysis : Diarylthiazolidin-2,4-diones were used as nucleophiles in asymmetric catalysis, producing biologically important compounds with significant anticancer activities against different cancer cell lines (Jiao et al., 2016).

Drug Discovery Scaffold : Thiazolidine-2,4-diones and rhodanines have been used in drug discovery as a privileged scaffold, resulting in compounds with a wide spectrum of pharmacological activities. These include treatment options for type II diabetes mellitus and diabetic complications (Tomašič & Mašič, 2009).

Propriétés

IUPAC Name |

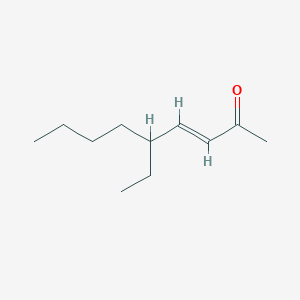

(4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4(2)3-5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWZWIVZROVFEM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-isobutyloxazolidine-2,5-dione | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)